Example 1: Synthesis of 2-Aryl-2H,4H-imidazo[4,5-d][1,2,3]triazoles []: These compounds were synthesized by reacting triethyl N-(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)phosphorimidate with aryl isocyanates. This reaction involves the formation of a carbodiimide intermediate, as evidenced by spectroscopic analysis.
Example 2: Synthesis of Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate []: This compound, a key intermediate of Olmesartan, was synthesized from butanoic acid and o-phenylenediamine through a multi-step process involving condensation under microwave irradiation, oxidation, esterification, and Grignard reaction.
Example 1: 2-Methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile []: The crystal packing in this compound is influenced by weak hydrogen bonds (C-H···O and C-H···N) and a lateral electrostatic interaction between antiparallel C≡N groups. The molecular dipole moment and atomic charges were calculated and compared across different models.
Example 2: 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide []: This compound's structure was confirmed using FTIR, 1H NMR, 13C NMR, and DEPT 135 analysis.
Antimicrobial Agents [, ]: Some 4-nitroimidazole derivatives exhibit anticandidal and antibacterial activities. For example, 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide showed moderate activity against Candida albicans compared to itraconazole. []
Anti-inflammatory Agents []: Several 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone derivatives demonstrated anti-inflammatory activity in both in vitro and in vivo models. []
Angiotensin II Receptor Antagonists []: Derivatives containing a 1H-pyrrol-1-yl moiety at the 4-position of the imidazole have shown potential as angiotensin II receptor antagonists, with applications in treating hypertension. []
Calcium Channel Antagonists []: Analogues of nifedipine with a 2-methyl-4(5)-chloro-5(4)-imidazolyl substituent at position 4 exhibited calcium channel antagonist activity, suggesting potential applications in treating cardiovascular diseases. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: